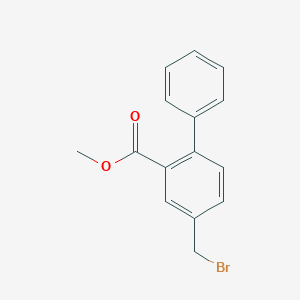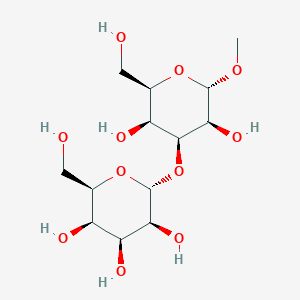
Methyl 3-O-talopyranosyltalopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-O-talopyranosyltalopyranoside, also known as MTT, is a compound found in various plants and fungi. It is a glycoside, which means it is a molecule made up of a sugar molecule and another molecule. MTT has been the subject of scientific research due to its potential applications in medicine and agriculture.
Mecanismo De Acción
The mechanism of action of Methyl 3-O-talopyranosyltalopyranoside is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. It has been found to inhibit the production of pro-inflammatory cytokines and to induce apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
Methyl 3-O-talopyranosyltalopyranoside has been found to have various biochemical and physiological effects in the body. It has been found to lower blood glucose levels in diabetic animals, to reduce inflammation in the body, and to induce apoptosis in cancer cells. It has also been found to have antifungal properties and to inhibit the growth of certain bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 3-O-talopyranosyltalopyranoside in lab experiments is that it is a natural compound found in various plants and fungi, which makes it easier to obtain than synthetic compounds. However, one limitation is that the synthesis of Methyl 3-O-talopyranosyltalopyranoside can be complex and time-consuming, which may limit its use in certain experiments.
Direcciones Futuras
There are many possible future directions for research on Methyl 3-O-talopyranosyltalopyranoside. One area of research could be to further investigate its anti-inflammatory and anti-cancer properties, with the goal of developing new treatments for these conditions. Another area of research could be to study its potential use as a natural pesticide in agriculture. Additionally, research could focus on developing more efficient and cost-effective methods of synthesizing Methyl 3-O-talopyranosyltalopyranoside.
Métodos De Síntesis
Methyl 3-O-talopyranosyltalopyranoside can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. One common method involves the use of a glycosyltransferase enzyme to transfer a sugar molecule onto a precursor molecule. Another method involves the use of chemical reactions to attach a sugar molecule onto a precursor molecule.
Aplicaciones Científicas De Investigación
Methyl 3-O-talopyranosyltalopyranoside has been studied for its potential applications in medicine and agriculture. In medicine, Methyl 3-O-talopyranosyltalopyranoside has been found to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a treatment for diabetes and other metabolic disorders. In agriculture, Methyl 3-O-talopyranosyltalopyranoside has been found to have antifungal properties and has been studied for its potential use as a natural pesticide.
Propiedades
Número CAS |
114375-71-2 |
|---|---|
Nombre del producto |
Methyl 3-O-talopyranosyltalopyranoside |
Fórmula molecular |
C13H24O11 |
Peso molecular |
356.32 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6+,7+,8+,9+,10+,11+,12+,13-/m1/s1 |
Clave InChI |
WOKXHOIRHHAHDA-PMZMBPQZSA-N |
SMILES isomérico |
CO[C@@H]1[C@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@@H]2[C@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O |
SMILES |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |
SMILES canónico |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Otros números CAS |
114375-71-2 |
Sinónimos |
M 3-O-TT methyl 3-O-alpha-D-talopyranosyl-alpha-D-talopyranoside methyl 3-O-talopyranosyltalopyranoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



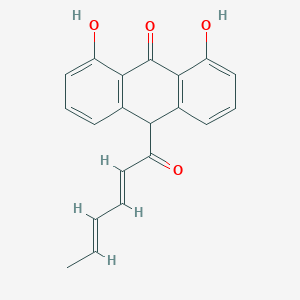
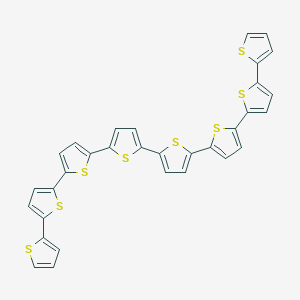

![(5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one](/img/structure/B39232.png)
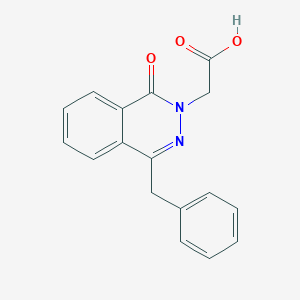
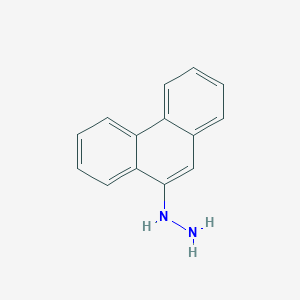

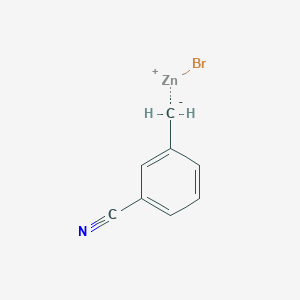


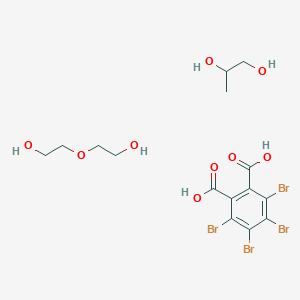

![3-Methyl-3,3a,3b,4,5,6,6a,6b-octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrazole](/img/structure/B39255.png)
